molecular formula C18H17ClN2O2 B3402353 N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide CAS No. 1058203-56-7

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide

Cat. No.: B3402353
CAS No.: 1058203-56-7
M. Wt: 328.8 g/mol
InChI Key: SVODPDAFDFBZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an indoline ring system substituted with an acetyl group at the nitrogen atom and a 4-chlorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Acetylation: The indoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-acetylindoline.

    Amidation: The final step involves the reaction of N-acetylindoline with 4-chlorophenylacetic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: can be compared with similar compounds such as:

    N-(1-acetylindolin-6-yl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(1-acetylindolin-6-yl)-2-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of chlorine, which may influence its electronic properties and interactions.

    N-(1-acetylindolin-6-yl)-2-(4-bromophenyl)acetamide: Contains a bromine atom, which may alter its steric and electronic characteristics.

The uniqueness of This compound lies in the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-9-8-14-4-7-16(11-17(14)21)20-18(23)10-13-2-5-15(19)6-3-13/h2-7,11H,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVODPDAFDFBZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.